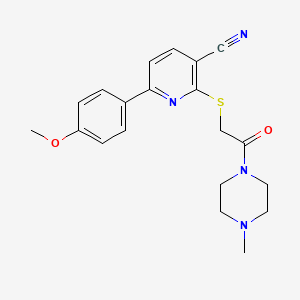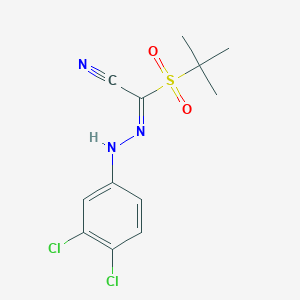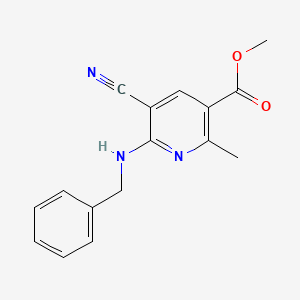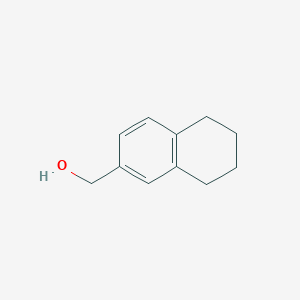![molecular formula C19H21BO4 B2381461 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde CAS No. 2490666-01-6](/img/structure/B2381461.png)
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde” is a chemical compound. It is related to the compound "4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" . It is also related to “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol”, which is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Synthesis Analysis
The synthesis of compounds related to “4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde” has been studied. For example, a study on “4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole” used “4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” as a raw substitute material . The structure of the compound was confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The molecular structure of compounds related to “4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde” has been analyzed using X-ray diffraction and density functional theory (DFT). For example, the single crystal of “4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole” was determined by X-ray diffraction . DFT was performed to calculate the molecular structure, and the results were consistent with those of X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving compounds related to “4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde” have been studied. For example, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It has also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds related to “4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde” have been reported. For example, “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” has a molecular weight of 233.12 g/mol . Another related compound, “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Studies
Research has shown that compounds similar to 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde, such as 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) phenoxy)methyl)benzonitrile, have been synthesized and analyzed for their crystal structures and vibrational properties. These studies involve spectroscopy (FT-IR, NMR, and MS) and X-ray diffraction, indicating significant interest in the molecular structure and characteristics of these compounds (Wu, Chen, Chen, & Zhou, 2021).
Fluorescence Probes and Hydrogen Peroxide Vapor Detection
A study explored the use of a similar compound, 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)benzaldehyde (OTB), in the development of organic thin-film fluorescence probes. These probes are used for detecting hydrogen peroxide vapor, a significant compound in peroxide-based explosives. The research highlighted the fast deboronation velocity in H2O2 vapor, offering potential applications in explosive detection (Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, & Cheng, 2016).
Catalysis and Hydroboration Reactions
The boron-substituted compounds similar to the subject compound have been used in catalytic processes. For instance, a boron-substituted hydroxycyclopentadienyl ruthenium hydride was synthesized, which reacts with aldehydes to provide hydroboration products under mild conditions. This illustrates the compound's potential in facilitating hydroboration reactions, which are critical in organic synthesis (Koren-Selfridge, Londino, Vellucci, Simmons, Casey, & Clark, 2009).
Drug Delivery and Fluorescent Vesicles
A significant application of a related compound was found in the development of pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles. These vesicles, encapsulating doxorubicin, exhibited enhanced in vivo anti-tumor efficacy. This finding suggests potential uses in targeted drug delivery and controlled release systems (Ren, Zhang, Shi, Li, & Jia, 2022).
Electrical Conductivity and Polymer Synthesis
The synthesis of bis-aldehyde monomers and their application in producing electrically conductive polymers was studied. This research is crucial for developing materials with enhanced electrical conductivity, indicating potential applications in electronics and material science (Hafeez, Akhter, Gallagher, Khan, Gul, & Shah, 2019).
Safety and Hazards
Zukünftige Richtungen
The future directions of research on “4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde” and related compounds could involve further studies on their synthesis, characterization, and applications. For example, “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has been used in the synthesis of intermediates for generating conjugated copolymers .
Wirkmechanismus
Target of Action:
In the case of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, its target likely involves interactions with other molecules during chemical transformations .
Mode of Action:
The mode of action involves the boron atom in the compound. Boron forms a reversible covalent bond with nucleophiles, such as oxygen or nitrogen atoms. In Suzuki-Miyaura cross-coupling reactions, for instance, the boron atom reacts with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond. This mode of action allows the compound to participate in various synthetic pathways .
Action Environment:
Environmental factors, such as solvent choice, temperature, and reaction conditions, influence the compound’s action. Optimizing these parameters ensures efficient reactions and stability.
Eigenschaften
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO4/c1-18(2)19(3,4)24-20(23-18)15-7-11-17(12-8-15)22-16-9-5-14(13-21)6-10-16/h5-13H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJVHXFOOPZUEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-cyano-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2381398.png)

![(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2381400.png)